molecular formula C24H22FN5O3 B10998445 4-{[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one

4-{[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one

Cat. No.: B10998445
M. Wt: 447.5 g/mol
InChI Key: YTDYLXHKJDLBHK-UHFFFAOYSA-N
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Description

4-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidine-1-carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of fluorinated benzoxazole, piperidine, indazole, and pyrrolidinone moieties, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidine-1-carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the scalability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidine-1-carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidine-1-carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidine-1-carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidine-1-carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one is unique due to its combination of fluorinated benzoxazole, piperidine, indazole, and pyrrolidinone moieties

Properties

Molecular Formula

C24H22FN5O3

Molecular Weight

447.5 g/mol

IUPAC Name

4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine-1-carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C24H22FN5O3/c25-16-5-6-18-20(12-16)33-28-22(18)14-7-9-29(10-8-14)24(32)15-11-21(31)30(13-15)23-17-3-1-2-4-19(17)26-27-23/h1-6,12,14-15H,7-11,13H2,(H,26,27)

InChI Key

YTDYLXHKJDLBHK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)C4CC(=O)N(C4)C5=NNC6=CC=CC=C65

Origin of Product

United States

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